

# Stereochemistry and absolute configuration of 1-phenyl-2-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

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An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 1-Phenyl-2-propanol

## Introduction

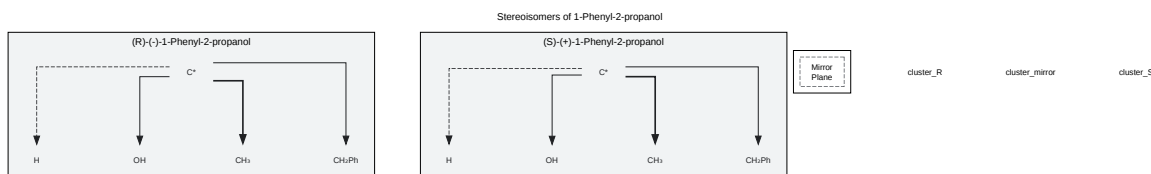
1-phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile chiral building block for the synthesis of numerous optically active compounds, including anti-inflammatory drugs and analgesics.<sup>[1][2]</sup> The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, making the production of enantiomerically pure compounds essential to ensure therapeutic efficacy and minimize potential side effects.<sup>[1]</sup>

This guide provides a comprehensive overview of the stereochemistry of 1-phenyl-2-propanol, detailing its absolute configuration, methods for the synthesis and resolution of its enantiomers, and the analytical techniques used for its characterization.

## Stereochemistry and Absolute Configuration

The chirality of 1-phenyl-2-propanol originates from a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH<sub>3</sub>), a hydrogen atom (-H), and a benzyl group (-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>).<sup>[3]</sup> This asymmetry results in the existence of two non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the (R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[3]



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Stereochemical relationship between the enantiomers of 1-phenyl-2-propanol.

## Data Presentation

The physical and chiroptical properties of 1-phenyl-2-propanol enantiomers and the racemic mixture are summarized below.

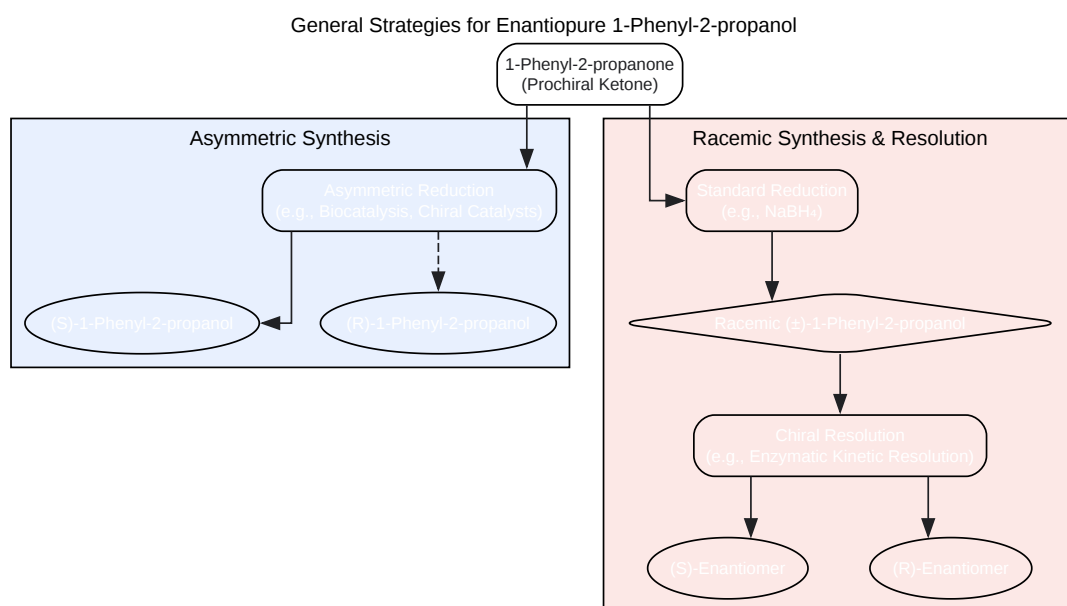
Table 1: Physical and Chiroptical Properties of 1-Phenyl-2-propanol

Property	(R)-(-)-1-Phenyl-2-propanol	(S)-(+)-1-Phenyl-2-propanol	Racemic ( $\pm$ )-1-Phenyl-2-propanol
CAS Number	1572-95-8[4]	1517-68-6[3]	14898-87-4[3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O[2]	C <sub>9</sub> H <sub>12</sub> O[5]	C <sub>9</sub> H <sub>12</sub> O[3]
Molecular Weight	136.19 g/mol [2]	136.19 g/mol [5]	136.19 g/mol [6]
Boiling Point	117 °C / 23 mmHg[2]	Not specified	219-221 °C
Density	Not specified	Not specified	0.973 g/mL at 25 °C
Optical Rotation [ $\alpha$ ]	-41.0°[7]	+41.1°[7]	0°

| Specific Rotation [ $\alpha$ ]<sup>20D</sup> | -28  $\pm$  1° (c=2.25 in Hexane)[2] | Not specified | Not applicable |

# Strategies for Obtaining Enantiopure 1-Phenyl-2-propanol

Two main strategies are employed to produce enantiomerically pure 1-phenyl-2-propanol: direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.[3]



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Workflow for the synthesis of 1-phenyl-2-propanol enantiomers.

## Experimental Protocols

### Synthesis of Racemic (±)-1-Phenyl-2-propanol

This protocol outlines the reduction of 1-phenyl-2-propanone to a racemic mixture of 1-phenyl-2-propanol using sodium borohydride.[3]

- Materials:

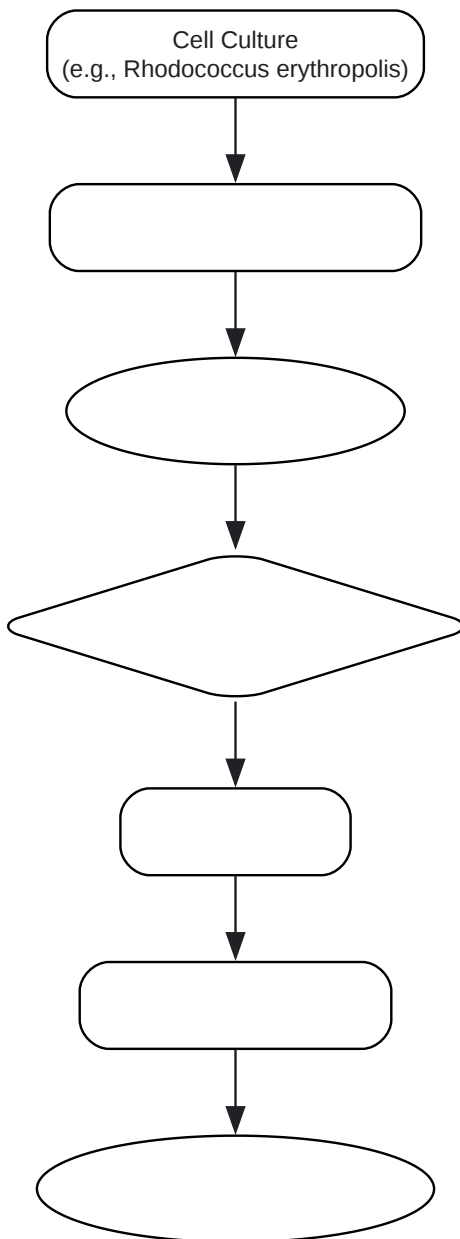
- 1-Phenyl-2-propanone (30.0 g)
- Methanol (500 ml)
- Sodium borohydride (10.0 g)
- Deionized water (100 ml)
- Chloroform (200 ml)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.
- Procedure:
  - Dissolve 1-phenyl-2-propanone in methanol in a round-bottom flask and cool the solution in an ice bath.
  - Slowly add sodium borohydride to the stirred solution, maintaining the temperature below  $20^\circ\text{C}$ .
  - After the addition is complete, continue stirring for 4 hours, allowing the mixture to warm to room temperature.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - Partition the residue between water and chloroform in a separatory funnel.
  - Separate the organic layer and dry it over anhydrous  $\text{MgSO}_4$ .
  - Filter and concentrate the organic layer to obtain the crude product, which can be further purified by distillation.

## Biocatalytic Asymmetric Reduction for (S)-1-Phenyl-2-propanol

This method uses whole cells of *Rhodococcus erythropolis*, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.<sup>[3]</sup>

- Materials:
  - Cultured *Rhodococcus erythropolis* cells
  - 1-Phenyl-2-propanone
  - Glucose (as a co-substrate)
  - Phosphate buffer
  - Ethyl acetate
  - Sodium chloride (NaCl)
  - Incubator/shaker, centrifuge, reaction vessel.
- Procedure:
  - Cell Preparation: Grow *Rhodococcus erythropolis* in a suitable medium and harvest the cells by centrifugation.
  - Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and glucose (e.g., 50 mM) for cofactor regeneration.
  - Reaction: Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction's progress by analyzing samples with chiral GC or HPLC.
  - Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.<sup>[3]</sup>
  - Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

## Workflow for Biocatalytic Reduction

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Workflow for Biocatalytic Reduction.

## Enzymatic Kinetic Resolution (EKR) of Racemic 1-Phenyl-2-propanol

EKR is an efficient method for separating racemic mixtures. This protocol uses a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted alcohol enantiomer.<sup>[1]</sup>

- Principle: The two enantiomers of the racemic alcohol react at different rates with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted.
- Materials:
  - Racemic 1-phenyl-2-propanol
  - Lipase (e.g., Novozym 435)
  - Acyl donor (e.g., vinyl acetate or lauric acid)<sup>[8]</sup>
  - Organic solvent (e.g., toluene)<sup>[8]</sup>
  - Molecular sieves (optional, to remove water)
  - Reaction vessel, magnetic stirrer.
- Procedure:
  - In a reaction vessel, dissolve racemic 1-phenyl-2-propanol and the acyl donor in the chosen organic solvent.
  - Add the lipase (and molecular sieves, if used).
  - Stir the mixture at a controlled temperature (e.g., 50°C).<sup>[8]</sup>
  - Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
  - Once the desired conversion is achieved, filter off the enzyme.
  - The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can be separated by standard chromatographic techniques.

# Determination of Absolute Configuration and Enantiomeric Purity

The enantiomeric excess (e.e.) and absolute configuration of 1-phenyl-2-propanol are typically determined using chiral chromatography.

- Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.<sup>[7][9]</sup>
- Retention Times: By comparing the retention times of the sample components to those of authentic (R) and (S) standards, the identity and quantity of each enantiomer can be determined. For example, using a specific chiral column, the retention times for (S)-1-phenyl-2-propanol and **(R)-1-phenyl-2-propanol** might be 4.9 min and 6.1 min, respectively.<sup>[10]</sup>

## Conclusion

The stereochemistry of 1-phenyl-2-propanol is a critical aspect of its application in the synthesis of high-value, enantiomerically pure molecules for the pharmaceutical and fragrance industries. A thorough understanding of its absolute configuration, coupled with robust methods for asymmetric synthesis and chiral resolution, enables researchers and drug development professionals to access the desired stereoisomers with high purity. The protocols and data presented in this guide offer a technical foundation for the synthesis, separation, and analysis of this important chiral building block.

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- To cite this document: BenchChem. [Stereochemistry and absolute configuration of 1-phenyl-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041500#stereochemistry-and-absolute-configuration-of-1-phenyl-2-propanol]

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